molecular formula C22H19FN2O3S B11357486 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11357486
M. Wt: 410.5 g/mol
InChI Key: FKFWFOPLWVGWMR-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine core, an ethyl group, and a fluorophenylacetamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[c,e][1,2]thiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazine ring.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Oxidation: The thiazine ring is oxidized to introduce the dioxido groups, typically using oxidizing agents like hydrogen peroxide or peracids.

    Acetamide Formation: The final step involves the acylation of the amine group with 4-fluorophenylacetic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, potentially altering its electronic properties.

    Reduction: Reduction reactions can target the dioxido groups, converting them back to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group suggests possible interactions with biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(4-fluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-fluorophenyl)acetamide stands out due to the presence of both the ethyl and fluorophenyl groups. These groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN2O3S/c1-2-15-7-12-20-19(13-15)18-5-3-4-6-21(18)29(27,28)25(20)14-22(26)24-17-10-8-16(23)9-11-17/h3-13H,2,14H2,1H3,(H,24,26)

InChI Key

FKFWFOPLWVGWMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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